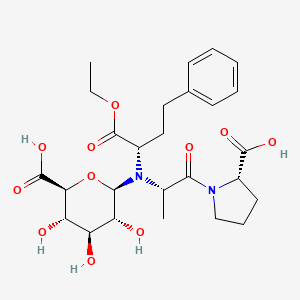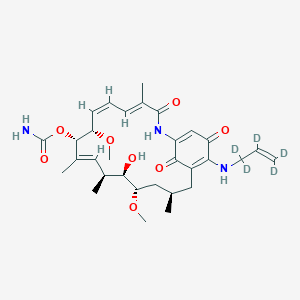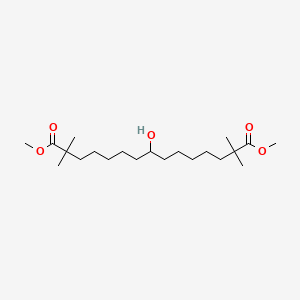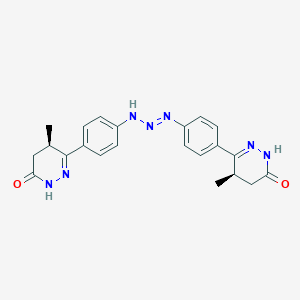
Enalapril N-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enalapril N-Glucuronide is a metabolite of enalapril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the glucuronidation process, where enalapril is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Enalapril N-Glucuronide involves the conjugation of enalapril with glucuronic acid. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, usually around pH 7.4 .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where enalapril and UDPGA are introduced along with UGT enzymes. The reaction is monitored and controlled to ensure optimal yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Enalapril N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur in the presence of water and is often catalyzed by enzymes such as glucuronidases.
Major Products: The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can revert it back to enalapril and glucuronic acid .
Applications De Recherche Scientifique
Enalapril N-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of enalapril in the body.
Drug Development: Insights gained from studying this compound can aid in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
Enalapril N-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of enalapril from the body. Enalapril, the parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparaison Avec Des Composés Similaires
Enalaprilat: The active metabolite of enalapril, which directly inhibits the angiotensin-converting enzyme.
Enalapril Acyl Glucuronide: Another glucuronide metabolite of enalapril, formed through acylation rather than N-glucuronidation
Uniqueness: Enalapril N-Glucuronide is unique in its formation through N-glucuronidation, a process that enhances the solubility and excretion of enalapril. This distinguishes it from other metabolites like enalaprilat, which is formed through hydrolysis, and enalapril acyl glucuronide, which is formed through acylation .
This compound plays a crucial role in the pharmacokinetics of enalapril, aiding in its safe and effective use in treating hypertension and heart failure.
Propriétés
Formule moléculaire |
C26H36N2O11 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H36N2O11/c1-3-38-26(37)17(12-11-15-8-5-4-6-9-15)28(14(2)22(32)27-13-7-10-16(27)24(33)34)23-20(31)18(29)19(30)21(39-23)25(35)36/h4-6,8-9,14,16-21,23,29-31H,3,7,10-13H2,1-2H3,(H,33,34)(H,35,36)/t14-,16-,17-,18-,19-,20+,21-,23+/m0/s1 |
Clé InChI |
AYYMUVDBIHEPGL-DBLIMBOXSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)


![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)

